molecular formula C12H13NO3 B8581844 3,4-Dimethoxy-1-methylquinolin-2(1H)-one CAS No. 123497-83-6

3,4-Dimethoxy-1-methylquinolin-2(1H)-one

Cat. No.: B8581844
CAS No.: 123497-83-6
M. Wt: 219.24 g/mol
InChI Key: FJUGNBUBFFDDGK-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-1-methylquinolin-2(1H)-one is a natural product found in Clausena anisata, Micromelum falcatum, and other organisms with data available.

Properties

CAS No.

123497-83-6

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

3,4-dimethoxy-1-methylquinolin-2-one

InChI

InChI=1S/C12H13NO3/c1-13-9-7-5-4-6-8(9)10(15-2)11(16-3)12(13)14/h4-7H,1-3H3

InChI Key

FJUGNBUBFFDDGK-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C(=C(C1=O)OC)OC

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 1-methyl-3,4-dihydroxy-2(1H)-quinolinone (0.2 gm, Example 7, obtained from Formula 1.02, see Example 1) in methylene chloride (5 ml) and methanol (5 ml) was treated with a solution of excess diazomethane in ether. The resulting solution was evaporated and the residue was chromatographed on silica gel (5 gm). The major product of the reaction was eluted with 1% methanol/methylene chloride and crystallized from ethyl acetate-hexane to give the title compound. That the expected product was obtained was confirmed by the spectral data: MS: m/e 219 (M.+ +1); NMR(CDCl3): δ3.71 (s, 3H, CH3 --N), 3.94 (s, 3H, OCH3), 4.22 (s, 3H, OCH3) ppm.
Quantity
0.2 g
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5 mL
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5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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